3-Hydroxy-6,7-dimethoxyisoquinolin-1(2H)-one
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Overview
Description
3-Hydroxy-6,7-dimethoxyisoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6,7-dimethoxyisoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available precursors such as 6,7-dimethoxyisoquinoline.
Hydroxylation: Introduction of the hydroxyl group at the 3-position can be achieved through various hydroxylation reactions.
Cyclization: Formation of the isoquinolinone ring structure through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-6,7-dimethoxyisoquinolin-1(2H)-one can undergo several types of chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-6,7-dimethoxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxyisoquinolin-1(2H)-one: Lacks the hydroxyl group at the 3-position.
3-Hydroxyisoquinolin-1(2H)-one: Lacks the methoxy groups at the 6 and 7 positions.
6,7-Dimethoxy-3-methylisoquinolin-1(2H)-one: Has a methyl group instead of a hydroxyl group at the 3-position.
Uniqueness
3-Hydroxy-6,7-dimethoxyisoquinolin-1(2H)-one is unique due to the presence of both hydroxyl and methoxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-hydroxy-6,7-dimethoxy-2H-isoquinolin-3-one |
InChI |
InChI=1S/C11H11NO4/c1-15-8-3-6-4-10(13)12-11(14)7(6)5-9(8)16-2/h3-5H,1-2H3,(H2,12,13,14) |
InChI Key |
KBLPWJGVFFQSPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=O)NC(=C2C=C1OC)O |
Origin of Product |
United States |
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